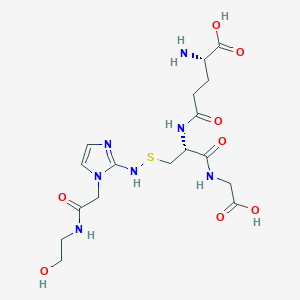
Rnhoh-gsh conjugate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rnhoh-gsh conjugate is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a conjugate of reduced glutathione (GSH) and 1,4-diamino-2,3-dicyano-1,4-bis(methylthio)butadiene (Rnhoh). The Rnhoh-gsh conjugate has been synthesized using various methods, and its scientific research applications range from cancer treatment to environmental monitoring.
Mécanisme D'action
The mechanism of action of Rnhoh-gsh conjugate involves the induction of oxidative stress in cancer cells. Rnhoh-gsh conjugate reacts with intracellular thiols, leading to the depletion of glutathione and the generation of reactive oxygen species (ROS). The accumulation of ROS leads to the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Rnhoh-gsh conjugate has been shown to have various biochemical and physiological effects. Studies have shown that Rnhoh-gsh conjugate can induce oxidative stress and inhibit the proliferation of cancer cells. Moreover, Rnhoh-gsh conjugate has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Rnhoh-gsh conjugate in lab experiments include its selectivity towards cancer cells, its ability to induce oxidative stress, and its anti-inflammatory effects. However, the limitations of using Rnhoh-gsh conjugate in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage.
Orientations Futures
There are several future directions for the use of Rnhoh-gsh conjugate in scientific research. One of the future directions is the development of Rnhoh-gsh conjugate as a potential cancer treatment. Moreover, Rnhoh-gsh conjugate can be used in environmental monitoring to detect the presence of heavy metals. Furthermore, Rnhoh-gsh conjugate can be used to study the role of oxidative stress in various diseases, including neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, Rnhoh-gsh conjugate is a compound with unique properties and potential applications in scientific research. The synthesis of Rnhoh-gsh conjugate involves the reaction of Rnhoh-gsh conjugate with Rnhoh in the presence of a catalyst. Rnhoh-gsh conjugate has been extensively studied for its potential applications in cancer treatment, environmental monitoring, and the study of oxidative stress in various diseases. However, further studies are needed to determine its optimal dosage and potential toxicity.
Méthodes De Synthèse
The synthesis of Rnhoh-gsh conjugate involves the reaction of Rnhoh-gsh conjugate with Rnhoh in the presence of a catalyst. One of the methods used to synthesize Rnhoh-gsh conjugate involves the reaction of Rnhoh-gsh conjugate with Rnhoh in the presence of sodium carbonate. The reaction occurs at room temperature, and the product is obtained by precipitation.
Applications De Recherche Scientifique
Rnhoh-gsh conjugate has been extensively studied for its potential applications in cancer treatment. Studies have shown that Rnhoh-gsh conjugate can selectively target cancer cells and induce apoptosis. Moreover, Rnhoh-gsh conjugate has been shown to inhibit the proliferation of cancer cells and reduce tumor growth.
Propriétés
Numéro CAS |
104939-14-2 |
|---|---|
Nom du produit |
Rnhoh-gsh conjugate |
Formule moléculaire |
C17H27N7O8S |
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[1-[2-(2-hydroxyethylamino)-2-oxoethyl]imidazol-2-yl]amino]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H27N7O8S/c18-10(16(31)32)1-2-12(26)22-11(15(30)21-7-14(28)29)9-33-23-17-20-3-5-24(17)8-13(27)19-4-6-25/h3,5,10-11,25H,1-2,4,6-9,18H2,(H,19,27)(H,20,23)(H,21,30)(H,22,26)(H,28,29)(H,31,32)/t10-,11-/m0/s1 |
Clé InChI |
LOIIXYIFONJUMW-QWRGUYRKSA-N |
SMILES isomérique |
C1=CN(C(=N1)NSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)CC(=O)NCCO |
SMILES |
C1=CN(C(=N1)NSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CC(=O)NCCO |
SMILES canonique |
C1=CN(C(=N1)NSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CC(=O)NCCO |
Synonymes |
1-N-(2-hydroxyethyl)acetamido-2-hydroxylaminoimidazole-glutathione conjugate RNHOH-GSH conjugate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



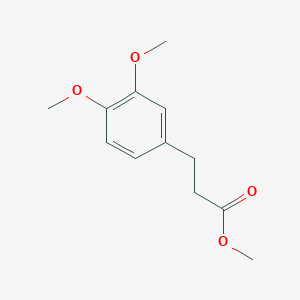
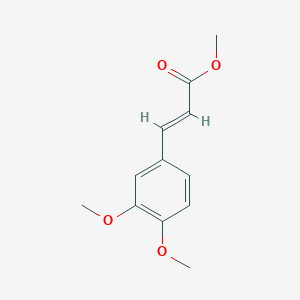

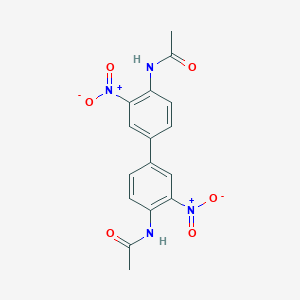

![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)

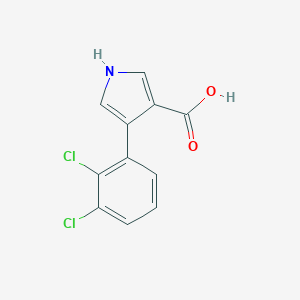

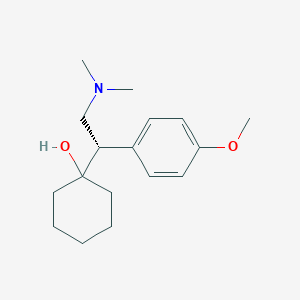
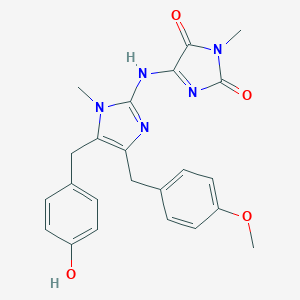
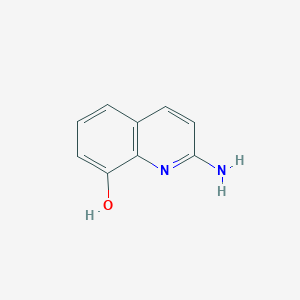
![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)
![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)